2-Ethynyl-3,5-dimethylpyridine

Description

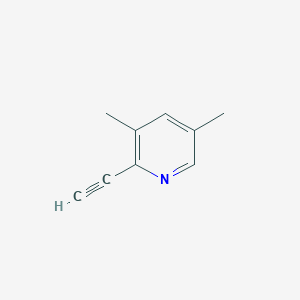

2-Ethynyl-3,5-dimethylpyridine (CAS 1824106-36-6) is a pyridine derivative with a molecular formula of C₉H₉N and a molecular weight of 131.17 g/mol . Its structure features a pyridine ring substituted with an ethynyl group (-C≡CH) at the 2-position and methyl groups (-CH₃) at the 3- and 5-positions.

Propriétés

IUPAC Name |

2-ethynyl-3,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-4-9-8(3)5-7(2)6-10-9/h1,5-6H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKQKZIFNKUYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-3,5-dimethylpyridine can be achieved through several methods, including:

-

Sonogashira Coupling Reaction: : This method involves the coupling of 2-bromo-3,5-dimethylpyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The reaction conditions include heating the mixture to around 60-80°C for several hours.

-

Dehydrohalogenation: : Another method involves the dehydrohalogenation of 2-chloro-3,5-dimethylpyridine with a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is conducted at elevated temperatures, typically around 100-120°C.

Industrial Production Methods

Industrial production of 2-Ethynyl-3,5-dimethylpyridine may involve large-scale adaptations of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethynyl-3,5-dimethylpyridine undergoes various chemical reactions, including:

-

Oxidation: : The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

-

Substitution: : The pyridine ring can undergo electrophilic substitution reactions, where the ethynyl and dimethyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

Reduction: Palladium on carbon (Pd/C) catalyst, hydrogen gas at room temperature or slightly elevated temperatures.

Substitution: Electrophiles like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of 2-ethyl-3,5-dimethylpyridine.

Substitution: Formation of various substituted pyridines depending on the electrophile used.

Applications De Recherche Scientifique

2-Ethynyl-3,5-dimethylpyridine has several scientific research applications, including:

-

Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

-

Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

-

Medicine: : Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.

-

Industry: : Utilized in the production of specialty chemicals, agrochemicals, and materials science. It is also used as an intermediate in the synthesis of corrosion inhibitors and other functional materials.

Mécanisme D'action

The mechanism of action of 2-Ethynyl-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in covalent bonding with active sites, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Structural and Reactivity Insights

Steric and Electronic Effects

- Steric Hindrance : Methyl groups at 3- and 5-positions hinder access to the 2-position, as seen in reduced yields for 4-chloro-3,5-dimethylpyridine in C-N coupling reactions (Table 3, ) .

- Electronic Effects: Ethynyl groups are electron-withdrawing, lowering the electron density of the pyridine ring compared to methyl- or amino-substituted derivatives .

Activité Biologique

2-Ethynyl-3,5-dimethylpyridine (EDMP) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethynyl group and two methyl groups on the pyridine ring, which contribute to its unique reactivity and biological properties. This article delves into the biological activity of EDMP, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Ethynyl-3,5-dimethylpyridine can be represented as follows:

This structure includes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Ethynyl Group : A triple-bonded carbon group that enhances reactivity.

- Dimethyl Substituents : Two methyl groups that influence the electronic properties of the molecule.

Mechanisms of Biological Activity

The biological activity of EDMP can be attributed to several mechanisms:

- Enzyme Interaction : EDMP may interact with various enzymes through covalent bonding at active sites, modulating their activity and leading to potential therapeutic effects.

- Receptor Binding : The compound can also bind to specific receptors, influencing cellular signaling pathways.

- Nucleic Acid Interaction : There is potential for EDMP to interact with nucleic acids, which may affect gene expression or DNA replication processes .

Antimicrobial Activity

Research indicates that 2-Ethynyl-3,5-dimethylpyridine exhibits antimicrobial properties. In studies comparing various pyridine derivatives, EDMP was found to inhibit the growth of several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

EDMP has been investigated for its anticancer potential. It acts as a lead compound in the development of new pharmaceuticals targeting cancer cells. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the effectiveness of EDMP against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Anticancer Research :

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Ethyl-3,5-dimethylpyridine | Ethyl group instead of ethynyl | Lower reactivity |

| 3,5-Dimethylpyridine | Lacks ethynyl group | Less effective against microbes |

| 2-Ethynylpyridine | Lacks dimethyl groups | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.